molecular formula C18H12ClN5OS B215403 4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine

4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine

Cat. No. B215403
M. Wt: 381.8 g/mol
InChI Key: GAQPYARNROVAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the triazine family, which has been widely used in the pharmaceutical industry due to their pharmacological properties. In

Mechanism of Action

The mechanism of action of 4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine has the ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine in lab experiments is its potential as a selective anticancer agent. This compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to study in vitro.

Future Directions

There are several future directions for the study of 4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of more effective cancer therapies. Additionally, studies could be conducted to investigate the potential applications of this compound in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis of 4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine involves the reaction of 4-chloro-6-phenoxy-1,3,5-triazine with 4-phenyl-2-thiocyanato-1,3-thiazole in the presence of a base. The resulting compound is then purified through a series of chemical reactions to obtain the desired product.

Scientific Research Applications

4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine has been studied for its potential applications in scientific research. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

4-chloro-6-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine

Molecular Formula

C18H12ClN5OS

Molecular Weight

381.8 g/mol

IUPAC Name

N-(4-chloro-6-phenoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H12ClN5OS/c19-15-21-16(23-17(22-15)25-13-9-5-2-6-10-13)24-18-20-14(11-26-18)12-7-3-1-4-8-12/h1-11H,(H,20,21,22,23,24)

InChI Key

GAQPYARNROVAJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC(=NC(=N3)Cl)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC(=NC(=N3)Cl)OC4=CC=CC=C4

Origin of Product

United States

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